molecular formula C14H23N B8472459 N-Hexyl-2,6-dimethylaniline

N-Hexyl-2,6-dimethylaniline

Cat. No.: B8472459
M. Wt: 205.34 g/mol
InChI Key: ILLKQVRHUZTEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexyl-2,6-dimethylaniline is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-hexyl-2,6-dimethylaniline

InChI

InChI=1S/C14H23N/c1-4-5-6-7-11-15-14-12(2)9-8-10-13(14)3/h8-10,15H,4-7,11H2,1-3H3

InChI Key

ILLKQVRHUZTEPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C(C=CC=C1C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the general procedure B, 2-Chloro-m-xylene (70 mg, 0.50 mmol) reacted with n-hexylamine (80 μl, 0.60 mmol) using 2 mol % of Pd(OAc)2, 4 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (58 mg, 0.60 mmol) in toluene (1.5 ml) at 100° C. to give the title compound (100 mg, 97%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.02 (d, 2H, J=7.2 Hz), 6.83 (t, 1H, J=7.2 Hz), 3.00 (t, 2H, J=7.2 and 7.6 Hz), 3.0 (bs, 1H), 2.32 (s, 6H), 1.61 (m, 2H), 1.45-1.31 (m, 6H), 0.93 (t, 3H, J=5.6 and 7.2 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 146.37, 129.05, 128.75, 121.52, 48.69, 31.73, 31.14, 26.83, 22.62, 18.54, 14.03. GC/MS(EI): m/z 205 (M+).
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58 mg
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
97%

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